Helioxanthin

描述

This compound has been reported in Hypoestes purpurea, Phoebe formosana, and other organisms with data available.

structure in first source

Structure

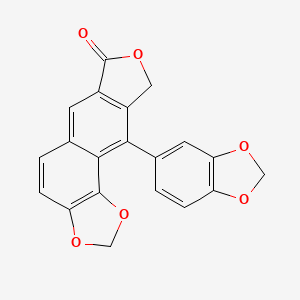

2D Structure

3D Structure

属性

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBRYHUFFFYTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172321 | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18920-47-3 | |

| Record name | Helioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Helioxanthin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioxanthin is a naturally occurring arylnaphthalene lignan lactone that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound has been identified and isolated from two primary botanical sources:

-

Taiwania cryptomerioides Hayata: A large coniferous tree native to eastern Asia. This compound is found in the heartwood of this species.

-

Heliopsis helianthoides (L.) Sweet var. scabra: A species of flowering plant in the sunflower family, commonly known as the false sunflower. This compound is present in the roots of this plant.[1]

While both species are confirmed sources, the concentration and ease of extraction may vary depending on factors such as the age of the plant, geographical location, and harvesting time.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The following protocol is a composite methodology based on the successful isolation of lignans from plant materials, with specific details derived from the reported extraction of this compound from Heliopsis helianthoides var. scabra.

I. Extraction and Partitioning

This initial phase aims to obtain a crude extract enriched with lignans, including this compound.

-

Preparation of Plant Material:

-

For Heliopsis helianthoides var. scabra, fresh roots are harvested, cleaned, and finely chopped or ground to increase the surface area for solvent penetration.

-

For Taiwania cryptomerioides, the heartwood is mechanically ground into a coarse powder.

-

-

Solvent Extraction:

-

The prepared plant material is subjected to exhaustive extraction with methanol at room temperature. Maceration with intermittent shaking or sonication can be employed to enhance extraction efficiency.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

-

Solvent-Solvent Partitioning:

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity.

-

A key step in the isolation of this compound involves partitioning with chloroform. The chloroform-soluble fraction will contain the less polar compounds, including the arylnaphthalene lignan lactones.[1]

-

The chloroform fraction is collected and concentrated in vacuo to yield a chloroform-soluble partition enriched in this compound.

-

II. Chromatographic Purification

The enriched chloroform fraction is then subjected to one or more chromatographic techniques to isolate this compound to a high degree of purity.

-

Column Chromatography:

-

The chloroform-soluble partition is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a moderately polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.

-

Fractions containing the compound with an Rf value corresponding to a this compound standard are pooled and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, the semi-purified fraction from column chromatography can be subjected to preparative reverse-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent such as methanol or acetonitrile.

-

The elution is monitored by a UV detector at a wavelength where this compound exhibits strong absorbance.

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

-

Data Presentation

The following table summarizes the key quantitative data that should be recorded during the isolation and purification of this compound. The values presented are illustrative and will vary depending on the specific experimental conditions and the source material.

| Parameter | Value | Method of Determination |

| Starting Plant Material (dry weight) | e.g., 500 g | Gravimetric |

| Crude Methanol Extract Yield | e.g., 50 g (10%) | Gravimetric |

| Chloroform-Soluble Partition Yield | e.g., 10 g (2%) | Gravimetric |

| Final Yield of Pure this compound | e.g., 100 mg (0.02%) | Gravimetric |

| Purity of this compound | >98% | HPLC, qNMR |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural sources.

Proposed Biosynthetic Pathway

This compound belongs to the arylnaphthalene lignan class of compounds. Its biosynthesis is believed to proceed through the phenylpropanoid pathway, involving the dimerization of two C6-C3 units. The following diagram outlines a plausible biosynthetic pathway leading to the arylnaphthalene lignan core structure.

References

Helioxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin, a naturally occurring lignan, has garnered significant attention within the scientific community for its potent antiviral properties, particularly against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Identification

This compound is a complex heterocyclic compound with the systematic IUPAC name 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g][2][3]benzodioxol-7-one. Its chemical structure is characterized by a fused ring system, establishing it as a member of the lignan class of natural products.

| Identifier | Value |

| Molecular Formula | C₂₀H₁₂O₆ |

| Molecular Weight | 348.31 g/mol |

| CAS Number | 18920-47-3 |

| SMILES | O=C1OCC2=C(C3=CC=C(OCO4)C4=C3)C5=C6OCOC6=CC=C5C=C21 |

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in research and drug development. The following tables summarize the available data.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [MedchemExpress] |

| Solubility | Soluble in DMSO | [MedchemExpress] |

| XlogP | 3.8 | [PubChem] |

Spectral Properties

Note: Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound are not detailed in the currently available public literature. The following represents a general expectation for the characteristic signals based on its chemical structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the dioxole groups, and protons of the furanone ring. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and carbons of the heterocyclic rings. |

| IR | Characteristic absorption bands for C=O (lactone), C-O-C (ether), and aromatic C-H and C=C stretching vibrations. |

| UV-Vis | Absorption maxima in the UV region are expected due to the presence of multiple chromophoric groups and extensive conjugation. |

Biological Activity and Mechanism of Action

This compound exhibits significant antiviral activity, most notably against the Hepatitis B virus (HBV).[3] Its mechanism of action is distinct from currently approved nucleoside/nucleotide analogs, making it a promising candidate for combination therapies.[3]

Anti-Hepatitis B Virus (HBV) Activity

This compound and its derivatives have been shown to potently inhibit HBV replication in cellular models. The EC₅₀ value for this compound against HBV has been reported to be 1 µM. This inhibitory effect extends to both wild-type and lamivudine-resistant HBV strains.

The primary mechanism of anti-HBV action involves the suppression of viral gene expression and replication by targeting host transcriptional machinery. This compound selectively downregulates the activity of liver-specific transcription factors, including hepatocyte nuclear factor 4 (HNF-4) and hepatocyte nuclear factor 3 (HNF-3). These transcription factors are crucial for the activity of HBV promoters, particularly the core promoter and surface antigen promoter II. By reducing the binding of these factors to the HBV enhancers, this compound effectively inhibits the transcription of viral RNA, leading to a subsequent decrease in viral protein production and DNA replication.

Experimental Protocols

Synthesis of this compound Analogues

Anti-HBV Activity Assay

The following is a generalized protocol for evaluating the anti-HBV activity of compounds like this compound in a cell-based assay.

4.2.1. Cell Culture and Treatment

-

HepG2.2.15 cells, which stably express the HBV genome, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 6-8 days), with the media and compound being refreshed every 2-3 days.

4.2.2. Quantification of HBV DNA

-

After the incubation period, the supernatant is collected to quantify extracellular HBV DNA (virions).

-

The cells are lysed to extract intracellular HBV DNA.

-

HBV DNA is quantified using quantitative real-time PCR (qPCR) with primers and probes specific for the HBV genome.

-

The 50% effective concentration (EC₅₀), the concentration at which a 50% reduction in HBV DNA is observed, is calculated.

4.2.3. Quantification of HBV RNA and Proteins

-

For RNA analysis, total RNA is extracted from the treated cells and subjected to Northern blot analysis or reverse transcription qPCR (RT-qPCR) to measure the levels of HBV transcripts.

-

For protein analysis, cell lysates are subjected to Western blot analysis using antibodies specific for HBV proteins (e.g., core antigen).

Conclusion

This compound is a promising natural product with a unique mechanism of antiviral activity against HBV. Its ability to target host transcription factors offers a novel therapeutic strategy that could complement existing treatments and address the challenge of drug resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to obtain detailed spectral and physicochemical data to support its development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

- 1. pnas.org [pnas.org]

- 2. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Helioxanthin: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Abstract

Helioxanthin, a naturally occurring arylnaphthalene lignan lactone, has emerged as a molecule of significant interest to the scientific community. Initially isolated from botanical sources, its potent and broad-spectrum antiviral activity, particularly against Hepatitis B and C viruses, has spurred extensive research into its mechanism of action and potential therapeutic applications. Furthermore, synthetic analogues of this compound have demonstrated diverse biological effects, including roles in bone metabolism and cancer signaling pathways. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and biological evaluation, a comprehensive summary of its quantitative biological data, and a visual representation of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Discovery and History

This compound was first isolated from the roots of Heliopsis scabra Dunal, a flowering plant belonging to the Asteraceae family.[1] It has also been identified as a constituent of the whole plant of Taiwania cryptomerioides Hayata, a large coniferous tree native to eastern Asia.[1] Chemically classified as an arylnaphthalene lignan lactone, the structure of this compound was elucidated following its initial isolation. The unique chemical architecture of this compound has made it a target for total synthesis, which has been achieved through various strategies, including inter- and intramolecular Diels-Alder reactions and benzannulation approaches.[1] The development of synthetic routes has not only confirmed its structure but also enabled the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Chemical Properties

IUPAC Name: 10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1]benzodioxol-7-one

Molecular Formula: C₂₀H₁₂O₆

Molecular Weight: 348.31 g/mol

Chemical Structure:

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising lead compounds for drug discovery in various therapeutic areas.

Antiviral Activity

A significant body of research has focused on the antiviral properties of this compound and its analogues. These compounds have shown potent activity against a broad spectrum of viruses.

This compound exhibits a unique mechanism of action against HBV that distinguishes it from currently approved nucleoside/nucleotide analogues. Instead of directly targeting the viral polymerase, this compound and its analogues suppress HBV replication by down-regulating host transcription factors, such as hepatocyte nuclear factor 4 (HNF-4) and HNF-3, which are essential for the activity of HBV promoters. This leads to a reduction in viral RNA transcription, followed by a decrease in viral protein expression and subsequent inhibition of DNA replication. This novel mechanism suggests that this compound-based compounds could be effective against lamivudine-resistant HBV strains and may offer a new therapeutic strategy for chronic HBV infection.

Several analogues of this compound have demonstrated inhibitory activity against the Hepatitis C virus. For instance, the lactam derivative 18 showed 55% inhibition of HCV at a concentration of 1.0 μM.

The antiviral spectrum of this compound analogues extends to other significant human pathogens, including:

-

Herpes Simplex Virus (HSV-1 and HSV-2): Analogues have shown potent inhibitory effects.

-

Epstein-Barr Virus (EBV): Antiviral activity has been reported for certain derivatives.

-

Cytomegalovirus (CMV): Some analogues have demonstrated anti-CMV activity.

-

Human Immunodeficiency Virus (HIV): Moderate anti-HIV activity has been observed for specific this compound derivatives.

Regulation of Bone Metabolism

A derivative of this compound has been investigated for its role in bone health, demonstrating a dual function of promoting bone formation and inhibiting bone resorption. The proposed mechanism of action involves the modulation of the nitric oxide (NO) signaling pathway. The this compound derivative was found to increase intracellular cyclic guanosine monophosphate (cGMP) levels by stimulating NO production and inhibiting phosphodiesterase (PDE) activity. This leads to the activation of cGMP-dependent protein kinase (PKG), which is known to suppress osteoclast differentiation.

Anticancer Activity

This compound has been shown to possess anticancer properties, particularly against oral squamous cell carcinoma. Its mechanism of action in this context involves the downregulation of the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK)/c-fos signaling pathway. By inhibiting this pathway, this compound can suppress the proliferation of cancer cells and induce cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of this compound and its key analogues as reported in the literature.

Table 1: Antiviral Activity of this compound and its Analogues

| Compound | Virus | Assay | Cell Line | EC₅₀ (μM) | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |

| This compound | HBV | DNA Inhibition | HepG2 2.2.15 | 1 | ||||

| Analogue 5-4-2 | HBV | DNA Inhibition | HepG2 2.2.15 | 0.08 | ||||

| Analogue 8-1 | HBV | DNA Inhibition | HepG2(2.2.15) | 0.08 | ~10 | >100 | ||

| Analogue 8-1 | HBV | DNA Inhibition | HBV-Met | 0.3 ± 0.2 | ||||

| Analogue 8-1 | HBV | pgRNA Inhibition | HepW10 | 0.4 ± 0.2 | 13 ± 4 | |||

| Analogue 8-1 | HBV | pgRNA Inhibition | HepD2 | 0.09 ± 0.02 | 12 ± 2 | |||

| Analogue 8-1 | HCV | 10 | ||||||

| Analogue 5-4-2 | HCV | 1 | ||||||

| Analogue 18 | HCV | % Inhibition | 1.0 (55% inh.) | |||||

| Analogue 12 | HSV-1 | 0.15 | ||||||

| Analogue 18 | HSV-1 | 0.29 | ||||||

| Analogue 8-1 | HSV-1 | 1.2 | ||||||

| Analogue 12 | HSV-2 | < 0.1 | ||||||

| Analogue 18 | HSV-2 | 0.16 | ||||||

| Analogue 12 | EBV | 9.0 | ||||||

| Analogue 8-1 | EBV | >25 | ||||||

| Analogue 12 | CMV | 0.45 | ||||||

| Analogue 28 | HIV | 2.7 | ||||||

| Analogue 42 | HIV | 2.5 | ||||||

| Analogue 8-1 | HIV | 15 |

Table 2: Activity of this compound Derivative in Bone Metabolism

| Compound | Activity | Assay | IC₅₀ (μM) | Reference |

| TH | Osteoclastogenesis Inhibition | 5 |

Experimental Protocols

Synthesis of this compound

A previously described approach for the total synthesis of this compound involves the following key steps:

-

Preparation of the Anhydride: The synthesis starts with the preparation of a key anhydride intermediate.

-

Hydrolysis and Esterification: The anhydride is hydrolyzed with an alkali, followed by esterification to yield a benzyl ester derivative.

-

Cleavage and Coupling: The benzyl ester group is cleaved by alkaline hydrolysis, and the resulting carboxylic acid is coupled with a suitable alcohol using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).

A detailed, step-by-step protocol can be found in the supplementary information of the cited reference.

Antiviral Assays

-

Cell Culture: HepG2 2.2.15 cells, which stably produce HBV particles, are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 6 days).

-

Analysis of HBV Replication:

-

DNA Analysis: Intracellular HBV DNA is extracted, and the levels of replicative intermediates are quantified by Southern blot analysis or qPCR.

-

RNA Analysis: Total cellular RNA is isolated, and HBV RNA transcripts are quantified by Northern blot analysis or RT-qPCR.

-

Protein Analysis: Cell lysates are subjected to Western blot analysis to determine the levels of HBV core protein.

-

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

-

Cell Seeding: Cells (e.g., HepG2) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound for a duration equivalent to the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Osteoclast Differentiation Assay

-

Isolation of Bone Marrow Cells: Bone marrow cells are harvested from the femurs and tibiae of mice.

-

Cell Culture and Differentiation: The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

-

Compound Treatment: The this compound derivative is added to the culture medium at various concentrations.

-

Staining and Visualization: After a period of incubation (e.g., 6 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is counted.

-

F-actin Ring Formation: To assess osteoclast activity, cells can be stained with rhodamine-phalloidin to visualize the F-actin rings, which are characteristic of functional osteoclasts.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathways modulated by this compound and its derivatives.

Caption: Anti-HBV mechanism of this compound analogues.

Caption: Inhibition of osteoclast differentiation by a this compound derivative.

Caption: Anticancer mechanism of this compound in oral cancer.

Experimental Workflows

Caption: General workflow for the synthesis of this compound.

References

Helioxanthin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Helioxanthin, a naturally occurring lignan, and its synthetic analogues have emerged as a compelling class of bioactive molecules with a diverse range of therapeutic potentialities. This technical guide provides an in-depth analysis of the biological activities of this compound, with a primary focus on its antiviral, anti-cancer, and osteogenic properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visually represents the underlying signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Antiviral Activity

This compound and its derivatives have demonstrated potent antiviral activity against a broad spectrum of viruses. The primary mechanism of action, particularly against Hepatitis B Virus (HBV), is unique and does not target the viral DNA polymerase, unlike many current antiviral drugs. This presents a promising avenue for combating drug-resistant viral strains.

Quantitative Antiviral Data

The following table summarizes the effective concentrations (EC50) of this compound and its analogues against various viruses.

| Compound | Virus | EC50 (µM) | Cell Line | Reference |

| This compound | Hepatitis B Virus (HBV) | 1 | HepG2.2.15 | [1] |

| Analogue 5-4-2 | Hepatitis B Virus (HBV) | 0.08 | HepG2.2.15 | [1] |

| Analogue 8-1 | Hepatitis B Virus (HBV) | 0.08 | HepG2(2.2.15) | [2] |

| Analogue 8-1 | Lamivudine-resistant HBV | - | - | [2] |

| Analogue 12 | Hepatitis B Virus (HBV) | 0.8 | - | [3] |

| Analogue 12 | Herpes Simplex Virus Type 1 (HSV-1) | 0.15 | - | |

| Analogue 12 | Herpes Simplex Virus Type 2 (HSV-2) | < 0.1 | - | |

| Analogue 12 | Epstein-Barr Virus (EBV) | 9.0 | - | |

| Analogue 12 | Cytomegalovirus (CMV) | 0.45 | - | |

| Analogue 18 | Hepatitis B Virus (HBV) | 0.08 | - | |

| Analogue 18 | Hepatitis C Virus (HCV) | 55% inhibition at 1.0 µM | - | |

| Analogue 18 | Herpes Simplex Virus Type 1 (HSV-1) | 0.29 | - | |

| Analogue 18 | Herpes Simplex Virus Type 2 (HSV-2) | 0.16 | - | |

| Analogue 28 | Hepatitis B Virus (HBV) | 0.03 | - | |

| Analogue 28 | Human Immunodeficiency Virus (HIV) | 2.7 | - | |

| Analogue 42 | Human Immunodeficiency Virus (HIV) | 2.5 | - |

Mechanism of Anti-HBV Action

This compound and its analogues inhibit HBV replication by a novel mechanism that involves the downregulation of viral RNA and protein expression. This is achieved through the suppression of HBV promoter activity. Specifically, the this compound analogue 8-1 has been shown to decrease the binding of critical hepatocyte nuclear factors (HNFs), such as HNF-4 and HNF-3, to the precore/core promoter and enhancer II regions of the HBV genome. This post-transcriptional downregulation of HNFs diminishes viral gene expression and subsequent DNA replication.

Experimental Protocols

This protocol is adapted from studies evaluating the anti-HBV activity of this compound and its analogues.

-

Cell Culture: Maintain HepG2.2.15 cells, which stably express HBV, in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed HepG2.2.15 cells in multi-well plates and treat with various concentrations of this compound or its analogues. Include a positive control (e.g., Lamivudine) and a vehicle control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2-3 days.

-

Analysis of HBV DNA: Extract extracellular HBV DNA from the culture supernatant. Quantify the HBV DNA levels using real-time quantitative PCR (qPCR).

-

Analysis of HBV RNA: Isolate total cellular RNA and perform Northern blot analysis or RT-qPCR to determine the levels of HBV transcripts (e.g., 3.5 kb pregenomic RNA).

-

Analysis of HBV Proteins: Prepare cell lysates and perform Western blot analysis to detect HBV proteins, such as the core protein (HBcAg).

-

Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of the compounds on HepG2.2.15 cells using an MTT assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects, particularly in oral squamous cell carcinoma. Its mechanism of action involves the induction of cell cycle arrest and the inhibition of key signaling pathways that promote cancer cell proliferation.

Mechanism of Action in Oral Cancer

This compound inhibits the proliferation of oral squamous cell carcinoma cells by inducing G2/M phase arrest. This is associated with the downregulation of the EGFR/ERK/c-fos signaling pathway, which in turn inhibits the expression of cyclooxygenase-2 (COX-2). The inhibition of this pathway reduces the nuclear accumulation of phosphorylated EGFR (pEGFR) and the transcription factor c-fos, a component of the AP-1 complex.

Experimental Protocols

This protocol is based on the study of this compound's effect on oral cancer cells.

-

Cell Culture: Culture human oral squamous cell carcinoma cell lines (e.g., T28) in appropriate media.

-

Cell Viability Assay: Seed cells in 96-well plates and treat with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours). Determine cell viability using the MTT assay.

-

Cell Cycle Analysis: Treat cells with this compound and harvest them at different time points. Fix the cells, stain with propidium iodide, and analyze the cell cycle distribution by flow cytometry.

-

Western Blot Analysis: Treat cells with this compound, prepare whole-cell lysates and nuclear extracts. Perform SDS-PAGE and Western blotting to analyze the expression and phosphorylation levels of key proteins in the EGFR/ERK/c-fos pathway, including EGFR, p-EGFR, ERK, p-ERK, c-fos, and COX-2. Use appropriate loading controls (e.g., β-actin).

-

Immunofluorescence Staining: Grow cells on coverslips, treat with this compound, and then fix and permeabilize. Incubate with primary antibodies against p-EGFR and c-fos, followed by fluorescently labeled secondary antibodies. Visualize the subcellular localization of these proteins using fluorescence microscopy.

Osteogenic and Anti-Resorptive Activity

A derivative of this compound, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (TH), has shown promising effects on bone metabolism. It promotes osteoblast differentiation and bone formation while simultaneously suppressing the formation of bone-resorbing osteoclasts.

Mechanism of Action in Bone Cells

The this compound derivative TH exerts its effects on bone cells through multiple mechanisms. It is known to enhance the activity of preosteoblastic cells, promoting their differentiation into mature bone-forming osteoblasts, particularly in the presence of bone morphogenetic proteins (BMPs). Concurrently, TH suppresses the differentiation of osteoclasts, the cells responsible for bone resorption. This dual action is partly attributed to its activity as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP activates cGMP-dependent protein kinase (PKG), which in turn inhibits osteoclast differentiation. Additionally, the effects of TH on osteoclasts may involve the nitric oxide (NO) pathway, as the NO-competitive guanylyl cyclase inhibitor ODQ can attenuate the suppressive activity of TH on osteoclast differentiation.

Experimental Protocols

This protocol is based on the investigation of the this compound derivative TH's effect on osteoclastogenesis.

-

Cell Culture: Isolate bone marrow-derived macrophages (BMMs) from mice and culture them in the presence of macrophage colony-stimulating factor (M-CSF).

-

Osteoclast Induction: Induce osteoclast differentiation by treating BMMs with receptor activator of nuclear factor-κB ligand (RANKL) and M-CSF.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative TH during the differentiation process.

-

TRAP Staining: After several days of culture (e.g., 5-7 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

-

Bone Resorption Assay: Seed BMMs on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). Treat with RANKL, M-CSF, and TH. After the culture period, remove the cells and visualize the resorption pits by microscopy. Quantify the resorbed area.

-

PDE Activity Assay: Measure the inhibitory effect of TH on phosphodiesterase activity using a commercially available PDE assay kit.

-

NO Pathway Inhibition: To investigate the involvement of the NO pathway, co-treat the cells with TH and an inhibitor of guanylyl cyclase, such as ODQ, and assess the effect on osteoclast differentiation.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their unique antiviral mechanism of action against HBV offers a promising alternative to current therapies, particularly for resistant strains. The anti-proliferative effects in oral cancer, mediated through the inhibition of the EGFR/ERK/c-fos pathway, highlight their potential as anti-cancer agents. Furthermore, the dual action of this compound derivatives in promoting bone formation and inhibiting bone resorption suggests their utility in treating bone disorders like osteoporosis. The detailed experimental protocols and elucidated signaling pathways provided in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this remarkable class of molecules. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of hepatitis B virus gene expression and replication by this compound and its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of this compound in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Helioxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin, a naturally occurring lignan, and its synthetic derivatives have emerged as compounds of significant interest in biomedical research due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its anti-osteoporotic, anticancer, and antiviral properties. We consolidate findings from key studies, present quantitative data in a comparative format, offer detailed experimental protocols for pivotal assays, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and the development of novel therapeutics based on its molecular framework.

Anti-Osteoporotic Activity of a this compound Derivative

A synthetic derivative of this compound, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (referred to as TH), has demonstrated a dual-action therapeutic potential for osteoporosis. It not only promotes the formation of bone-building osteoblasts but also suppresses the differentiation of bone-resorbing osteoclasts.

Core Mechanism: Upregulation of Intracellular cGMP

The primary mechanism of action for the anti-osteoporotic effects of TH is the elevation of intracellular cyclic guanosine monophosphate (cGMP) levels through two distinct but synergistic pathways.[1]

-

Inhibition of Phosphodiesterase (PDE): TH directly inhibits the cGMP-degrading activity of phosphodiesterase (PDE), thereby preserving intracellular cGMP concentrations.

-

Promotion of Nitric Oxide (NO) Production: TH stimulates the production of nitric oxide (NO). NO, in turn, activates guanylate cyclase, the enzyme responsible for synthesizing cGMP from GTP.

The resulting increase in cGMP leads to the activation of cGMP-dependent protein kinase (PKG), which is known to inhibit the differentiation of osteoclasts.[1]

Signaling Pathway

Quantitative Data

| Parameter Measured | Treatment Group | Result | Reference |

| Osteoclast Differentiation (TRAP Staining) | |||

| Number of TRAP-positive osteoclasts | Control | 128.83 ± 3.328 | [1] |

| 1 µM TH | 60.83 ± 2.618 | [1] | |

| 2 µM TH | 41.17 ± 2.443 | [1] | |

| 5 µM TH | 19.83 ± 1.964 (68.0% decrease vs. control) | ||

| 10 µM TH | 1.17 ± 0.495 | ||

| Osteoclast Activity (F-actin Ring Staining) | |||

| Number of osteoclasts with F-actin rings | Control | Baseline | |

| 5 µM TH | 82.5% decrease vs. control | ||

| Bone Resorption | |||

| Bone resorption rate (%) | Control | 35.27 ± 2.519 | |

| 5 µM TH | 6.62 ± 0.681 | ||

| PDE Inhibitory Activity (cGMP as substrate) | |||

| PDE Activity | Control | Baseline | |

| 5 µM TH | Significant suppression vs. control | ||

| 10 µM TH | Significant suppression vs. control | ||

| Nitric Oxide (NO) Production | |||

| NO Concentration (µmol/L) on Day 6 | Control | 2.74 ± 0.076 | |

| 2 µM TH | Significant increase vs. control (time-dependent) | ||

| 5 µM TH | Significant increase vs. control (time-dependent) |

Anticancer Activity in Oral Squamous Cell Carcinoma

This compound has demonstrated significant anticancer effects against oral squamous cell carcinoma by inhibiting cell proliferation and inducing cell cycle arrest.

Core Mechanism: Downregulation of the EGFR/ERK Signaling Pathway

The anticancer activity of this compound is primarily attributed to its ability to suppress the crosstalk between the COX-2/PGE2 and the EGFR/ERK signaling pathways.

-

Inhibition of EGFR and ERK Phosphorylation: this compound inhibits the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular-signal-regulated kinases (ERK).

-

Reduced Nuclear Accumulation of Transcription Factors: This inhibition leads to a reduction in the nuclear accumulation of phosphorylated EGFR (pEGFR) and the activator protein-1 (AP-1) family protein, c-fos.

-

Downregulation of COX-2: The suppression of the EGFR/ERK/c-fos axis results in the downregulation of cyclooxygenase-2 (COX-2), a key inflammatory enzyme implicated in cancer progression.

-

Induction of G2/M Cell Cycle Arrest: this compound also activates the cyclin-dependent kinase inhibitor p27, which contributes to the arrest of the cell cycle in the G2/M phase.

Signaling Pathway

Antiviral Activity against Hepatitis B Virus (HBV)

This compound and its analogues exhibit potent antiviral activity against the Hepatitis B Virus through a unique mechanism that is distinct from conventional nucleoside/nucleotide analogues.

Core Mechanism: Interference with Host Transcriptional Machinery

The antiviral action of this compound targets the host cell's transcriptional machinery, which the virus hijacks for its own replication.

-

Inhibition of HBV Promoter Activity: this compound and its analogue 8-1 significantly inhibit the activity of HBV promoters, specifically the surface antigen promoter II (SPII) and the core promoter (CP).

-

Post-transcriptional Downregulation of Host Transcription Factors: This inhibition is achieved by the post-transcriptional downregulation of essential hepatocyte nuclear factors (HNFs), such as HNF-4 and HNF-3, in HBV-producing cells.

-

Reduced Viral Gene Expression: By reducing the levels of these critical host transcription factors, this compound effectively diminishes their binding to HBV promoters, leading to a decrease in viral mRNA transcription, viral protein expression, and ultimately, viral DNA replication.

This mechanism is notable for its liver-specific action and its effectiveness against lamivudine-resistant HBV strains.

Logical Relationship Diagram

Quantitative Data

| Compound | Target Virus/Cell Line | EC₅₀ | Reference |

| This compound | HBV (HepG2.2.15) | 1 µM | |

| This compound analogue 5-4-2 | HBV (HepG2.2.15) | 0.08 µM | |

| This compound analogue 8-1 | HBV | 0.1 µM | |

| This compound | HCV | 3 µM | |

| This compound | HSV-1 | 2 µM | |

| Lactam derivative 18 | HBV | 0.08 µM | |

| Cyclic hydrazide 28 | HBV | 0.03 µM |

Detailed Experimental Protocols

Osteoclast Differentiation and TRAP Staining Assay

This protocol is adapted from methodologies used to assess the effect of compounds on osteoclast formation.

-

Cell Seeding: Isolate bone marrow cells from mice and culture them in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (Macrophage Colony-Stimulating Factor) for 2-3 days to generate bone marrow-derived macrophages (BMMs). Seed the BMMs in a 96-well plate at a density of 1x10⁴ cells/well.

-

Induction of Differentiation: Culture the cells in the presence of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation. Add the this compound derivative (TH) at various concentrations (e.g., 1, 2, 5, 10 µM) to the experimental wells. A vehicle control (e.g., DMSO) should be run in parallel.

-

Culture and Medium Change: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days. Replace the medium with fresh medium containing RANKL and the respective treatments every 2 days.

-

Cell Fixation: After the incubation period, wash the cells with PBS and fix them with 10% formalin for 10 minutes at room temperature.

-

TRAP Staining: Wash the fixed cells with distilled water. Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit (e.g., from Sigma-Aldrich) according to the manufacturer's instructions. This typically involves incubating the cells with a TRAP staining solution at 37°C until a purple color develops.

-

Quantification: Wash the plates with distilled water and air dry. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a light microscope. These are considered mature osteoclasts.

Western Blot for EGFR/ERK Pathway Analysis

This protocol outlines the general steps for analyzing protein phosphorylation in the EGFR pathway in oral cancer cells.

-

Cell Culture and Treatment: Culture oral squamous carcinoma cells (e.g., T28 cell line) in appropriate media until they reach 70-80% confluency. Starve the cells in serum-free media for 12-24 hours. Treat the cells with this compound at desired concentrations for a specified time. Include a positive control (e.g., EGF stimulation) and a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysates and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the levels of phosphorylated proteins to their total protein counterparts.

HBV Promoter-Luciferase Reporter Assay

This protocol is designed to measure the effect of this compound on HBV promoter activity.

-

Plasmid Construction: Clone the HBV promoter region of interest (e.g., SPII or CP) upstream of a luciferase reporter gene in a suitable expression vector (e.g., pGL3-Basic). A control plasmid expressing Renilla luciferase (e.g., pRL-TK) should be used to normalize for transfection efficiency.

-

Cell Transfection: Seed a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15) in 24-well plates. Co-transfect the cells with the HBV promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine).

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or its analogues. Include a vehicle control.

-

Incubation: Incubate the cells for an additional 48-72 hours to allow for compound action and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the Firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as a percentage of the activity observed in the vehicle-treated control cells. A decrease in relative luciferase activity indicates inhibition of the HBV promoter.

References

In Vitro Antiviral Activity of Helioxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioxanthin, a naturally occurring lignan, and its synthetic analogues have emerged as a promising class of compounds with broad-spectrum antiviral activity. Extensive in vitro studies have demonstrated their potent inhibitory effects against a range of clinically significant viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Epstein-Barr Virus (EBV), Cytomegalovirus (CMV), and Human Papillomavirus (HPV). This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidated mechanism of action against HBV.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound and its analogues has been quantified against various viruses using different cell lines. The following tables summarize the key potency (EC50/IC50), cytotoxicity (CC50), and selectivity index (SI) values reported in the literature. The EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the compound required to inhibit viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 or IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with higher values indicating greater selectivity for viral targets over host cells.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Hepatitis B Virus (HBV) | HepG2.2.15 | 1 | ~10 (in HepG2.2.15) | >10 | [1][2] |

| Hepatitis C Virus (HCV) | - | 1 (IC50) | - | - | [3] |

| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | - | - | [3] |

| Human Papillomavirus (HPV) | - | 0.2 | - | - | [3] |

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound Analogues

| Analogue | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 5-4-2 | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.08 | - | - | |

| Hepatitis C Virus (HCV) | - | 1 (IC50) | - | - | ||

| Human Immunodeficiency Virus (HIV) | - | 4 | - | - | ||

| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | - | - | ||

| Epstein-Barr Virus (EBV) | - | 11 | - | - | ||

| Human Papillomavirus (HPV) | - | 0.2 | - | - | ||

| 8-1 | Hepatitis B Virus (HBV) | HepG2.2.15 | 0.08 | ~10 | >125 | |

| Hepatitis B Virus (HBV) | HepW10 | - | 13 ± 4 | - | ||

| Hepatitis B Virus (HBV) | HepD2 | - | 12 ± 2 | - | ||

| Duck Hepatitis B Virus (DHBV) | dstet5 | - | - | - | ||

| Hepatitis C Virus (HCV) | - | 10 (IC50) | - | - | ||

| Human Immunodeficiency Virus (HIV) | - | 15 | - | - | ||

| Herpes Simplex Virus-1 (HSV-1) | - | 1.2 | - | - | ||

| Epstein-Barr Virus (EBV) | - | >25 | - | - | ||

| Human Papillomavirus (HPV) | - | 5.8 | - | - | ||

| Compound 12 | Hepatitis B Virus (HBV) | - | 0.8 | - | - | |

| Herpes Simplex Virus-1 (HSV-1) | - | 0.15 | - | - | ||

| Herpes Simplex Virus-2 (HSV-2) | - | < 0.1 | - | - | ||

| Epstein-Barr Virus (EBV) | - | 9.0 | - | - | ||

| Cytomegalovirus (CMV) | - | 0.45 | - | - | ||

| Lactam derivative 18 | Hepatitis B Virus (HBV) | - | 0.08 | - | - | |

| Hepatitis C Virus (HCV) | - | 55% inhibition at 1.0 µM | - | - | ||

| Herpes Simplex Virus-1 (HSV-1) | - | 0.29 | - | - | ||

| Herpes Simplex Virus-2 (HSV-2) | - | 0.16 | - | - | ||

| Cyclic hydrazide 28 | Hepatitis B Virus (HBV) | - | 0.03 | - | - | |

| Human Immunodeficiency Virus (HIV) | - | 2.7 | - | - | ||

| Brominated product 42 | Human Immunodeficiency Virus (HIV) | - | 2.5 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro antiviral studies. Below are representative protocols for key assays used to evaluate the antiviral activity and cytotoxicity of this compound and its analogues.

Hepatitis B Virus (HBV) Replication Assay (HepG2.2.15 Cell Line)

This assay quantifies the inhibition of HBV DNA replication in a stable HBV-producing cell line.

-

Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418.

-

Compound Treatment: Seed HepG2.2.15 cells in 24-well plates. After 24 hours, treat the cells with serial dilutions of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the treated cells for 6 days, replacing the medium and compounds every 2 days.

-

DNA Extraction: After the incubation period, lyse the cells and extract intracellular HBV DNA.

-

Quantification of HBV DNA:

-

Southern Blot Analysis: Separate the extracted DNA on an agarose gel, transfer to a nylon membrane, and hybridize with a 32P-labeled full-length HBV DNA probe. Visualize the bands corresponding to HBV replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA) and quantify using a phosphorimager.

-

Quantitative PCR (qPCR): Alternatively, quantify the amount of HBV DNA using a specific primer-probe set targeting a conserved region of the HBV genome.

-

-

Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Seed host cells (e.g., HepG2, Vero) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 value from the dose-response curve.

Plaque Reduction Assay (for HSV, CMV)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

-

Cell Monolayer Preparation: Seed susceptible cells (e.g., Vero for HSV, human foreskin fibroblasts for CMV) in 6-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour at 37°C.

-

Infection: Adsorb the virus-compound mixture onto the cell monolayer for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.

-

Incubation: Incubate the plates until plaques are visible (typically 2-5 days for HSV, 7-14 days for CMV).

-

Plaque Visualization: Fix the cells with methanol and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of anti-HBV action for this compound and its analogues, particularly 8-1, is the downregulation of host transcription factors essential for viral gene expression. This unique mechanism, distinct from that of nucleoside/nucleotide analogues that target the viral polymerase, involves the following key steps:

-

Inhibition of HBV RNA Transcription: this compound and its analogues suppress the transcription of all HBV RNAs, including the pregenomic RNA (pgRNA).

-

Downregulation of Host Transcription Factors: This inhibition of transcription is achieved by reducing the levels of key hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4.

-

Reduced Promoter Activity: The decrease in HNF-3 and HNF-4 levels leads to diminished binding of these factors to their cognate recognition sites within the HBV core promoter and enhancer regions, thereby reducing promoter activity.

-

Suppression of Viral Protein and DNA Synthesis: The block in viral RNA production subsequently leads to a reduction in the synthesis of viral proteins (e.g., core and surface antigens) and, ultimately, a decrease in viral DNA replication.

This mechanism of action is particularly significant as it is effective against both wild-type and lamivudine-resistant HBV strains.

Signaling Pathway Diagram

The following diagram, generated using the DOT language for Graphviz, illustrates the proposed signaling pathway for the anti-HBV activity of the this compound analogue 8-1.

Proposed anti-HBV mechanism of a this compound analogue.

Conclusion

This compound and its analogues represent a compelling class of antiviral agents with a novel mechanism of action against HBV and broad-spectrum activity against a variety of other viruses. Their ability to target host factors essential for viral replication makes them less susceptible to the development of viral resistance. The favorable selectivity indices observed for several analogues underscore their potential for further preclinical and clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique class of natural product derivatives. Further research is warranted to fully elucidate the upstream signaling pathways involved in their antiviral activity and to optimize their pharmacokinetic and pharmacodynamic properties for in vivo applications.

References

Helioxanthin Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of helioxanthin derivatives and analogues, focusing on their therapeutic potential as antiviral and anticancer agents. This compound, a naturally occurring lignan, has served as a scaffold for the development of a diverse range of compounds with significant biological activities. This document details their synthesis, quantitative structure-activity relationships, and mechanisms of action, with a focus on key signaling pathways. Experimental protocols for relevant assays are also provided to facilitate further research and development in this promising area of medicinal chemistry.

Core Compound Structures

This compound and its derivatives are characterized by a dibenzofuran core structure. Modifications have been explored at various positions, particularly on the lactone ring and the methylenedioxy group, to enhance biological activity and explore structure-activity relationships.

Quantitative Biological Activity

The following tables summarize the reported in vitro biological activities of various this compound derivatives and analogues against a range of viral and cancer targets.

Table 1: Antiviral Activity of this compound Derivatives and Analogues

| Compound | Virus | Assay | Cell Line | Activity (EC₅₀/IC₅₀ in µM) | Citation |

| This compound | Hepatitis B Virus (HBV) | DNA Inhibition | HepG2 2.2.15 | 1 | [1] |

| Derivative 5-4-2 | Hepatitis B Virus (HBV) | DNA Inhibition | HepG2 2.2.15 | 0.08 | [1] |

| Lactam Derivative 18 | Hepatitis B Virus (HBV) | Not Specified | Not Specified | 0.08 | [2] |

| Cyclic Hydrazide 28 | Hepatitis B Virus (HBV) | Not Specified | Not Specified | 0.03 | [2] |

| Compound 12 | Hepatitis B Virus (HBV) | Not Specified | Not Specified | 0.8 | [2] |

| Lactam Derivative 18 | Hepatitis C Virus (HCV) | % Inhibition | Not Specified | 55% inhibition at 1.0 µM | |

| Compound 12 | Herpes Simplex Virus-1 (HSV-1) | Not Specified | Not Specified | 0.15 | |

| Lactam Derivative 18 | Herpes Simplex Virus-1 (HSV-1) | Not Specified | Not Specified | 0.29 | |

| Compound 12 | Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | < 0.1 | |

| Lactam Derivative 18 | Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | 0.16 | |

| Cyclic Hydrazide 28 | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | 2.7 | |

| Brominated Hydrazide 42 | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | 2.5 | |

| Compound 12 | Epstein-Barr Virus (EBV) | Not Specified | Not Specified | 9.0 | |

| Compound 12 | Cytomegalovirus (CMV) | Not Specified | Not Specified | 0.45 |

Table 2: Anticancer Activity of this compound and Related Xanthone Derivatives

| Compound | Cell Line | Cancer Type | Activity (IC₅₀ in µM) | Citation |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 9.18 | |

| 1,3,4,5,6-pentahydroxyxanthone | HepG2 | Human Liver Carcinoma | 12.6 | |

| 1,7-dihydroxyxanthone | HepG2 | Human Liver Carcinoma | 13.2 | |

| 1,3,6,7-tetrahydroxyxanthone | HepG2 | Human Liver Carcinoma | 23.7 | |

| 1,6-dihydroxyxanthone | HepG2 | Human Liver Carcinoma | 40.4 | |

| 1-hydroxyxanthone | HepG2 | Human Liver Carcinoma | 43.2 | |

| 1,3-dihydroxyxanthone | HepG2 | Human Liver Carcinoma | 71.4 | |

| Xanthone | HepG2 | Human Liver Carcinoma | 85.3 | |

| 3-hydroxyxanthone | HepG2 | Human Liver Carcinoma | 85.3 |

Table 3: Phosphodiesterase (PDE) Inhibitory Activity of a this compound Derivative

| Compound | Substrate | Result | Citation |

| TH Derivative | cAMP | No significant inhibition | |

| TH Derivative (5 µM) | cGMP | Significant suppression of PDE activity | |

| TH Derivative (10 µM) | cGMP | Significant suppression of PDE activity |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways.

Inhibition of Viral Replication via Downregulation of Host Transcription Factors

Certain this compound analogues, such as 8-1, have been shown to potently inhibit Hepatitis B Virus (HBV) replication. This effect is not mediated by direct inhibition of the viral polymerase, but rather through a novel mechanism involving the downregulation of host hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4. These transcription factors are crucial for the activity of HBV promoters. By reducing the levels of these factors, the this compound analogue effectively shuts down viral gene expression and subsequent replication.

Caption: Putative mechanism of HBV inhibition by a this compound analogue.

Anticancer Activity via Inhibition of EGFR/ERK and COX-2/PGE2 Signaling

This compound has demonstrated anticancer activity, particularly in oral squamous cell carcinoma, by inhibiting cell proliferation and inducing G2/M phase arrest. This is achieved through the downregulation of the EGFR/ERK signaling pathway and the subsequent inhibition of cyclooxygenase-2 (COX-2). Specifically, this compound reduces the phosphorylation of both EGFR and ERK, leading to decreased nuclear accumulation of phosphorylated EGFR and the transcription factor c-fos, which is a component of the AP-1 complex. This, in turn, suppresses the expression of COX-2.

Caption: Inhibition of the EGFR/ERK pathway by this compound.

Regulation of Bone Metabolism via the cGMP-PKG Signaling Pathway

A specific this compound derivative, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c′]dipyridine-2-carboxamide (TH), has been identified as a promoter of osteoblast differentiation and an inhibitor of osteoclast formation. This dual action is mediated through the upregulation of intracellular cyclic guanosine monophosphate (cGMP). The TH derivative achieves this by stimulating nitric oxide (NO) production, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. Additionally, the derivative directly inhibits the activity of phosphodiesterase (PDE), the enzyme responsible for cGMP degradation. The elevated cGMP levels then activate protein kinase G (PKG), which is known to suppress osteoclast differentiation.

Caption: Modulation of the cGMP-PKG pathway by a this compound derivative.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of this compound derivatives.

General Antiviral Plaque Reduction Assay

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

-

Cell Seeding: Seed a confluent monolayer of appropriate host cells in 6-well or 12-well plates and incubate until they reach 90-100% confluency.

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable infection medium.

-

Virus Preparation: Dilute the viral stock to a concentration that produces a countable number of plaques (typically 50-100 plaques per well).

-

Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Infect the cells with the diluted virus in the presence of varying concentrations of the test compound or a vehicle control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a staining solution (e.g., crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) can be determined by non-linear regression analysis.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include wells with medium only as a blank.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against phosphodiesterases.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl) containing a known concentration of the PDE enzyme, a cofactor (e.g., Mg²⁺), and the test compound at various concentrations or a vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding the substrate (cAMP or cGMP) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period, ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution or by heat inactivation.

-

Quantification of Product: The amount of product (AMP or GMP) formed is quantified. This can be done using various methods, including:

-

Radiometric assays: Using radiolabeled cAMP or cGMP and separating the product by chromatography.

-

Colorimetric assays: Using a coupled enzyme system where the product of the PDE reaction is converted to a colored substance.

-

Luminescent assays: Using a system where the remaining substrate is converted to a luminescent signal.

-

-

Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration compared to the control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Experimental and Developmental Workflow

The discovery and development of novel this compound derivatives and analogues typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy against various viruses and cancer cell lines, coupled with their unique mechanisms of action, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new, more potent this compound-based therapeutic agents. The continued exploration of this chemical scaffold holds significant potential for addressing unmet medical needs in oncology and infectious diseases.

References

An In-depth Technical Guide to Helioxanthin: Synthesis, Putative Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin, a naturally occurring lignan, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including potent antiviral and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its chemical synthesis and a putative biosynthetic pathway derived from analogous lignan structures. While the precise enzymatic steps for this compound's natural synthesis remain to be fully elucidated, this document consolidates available data to support further research and development. Quantitative data from chemical synthesis and spectroscopic analysis are presented, alongside detailed experimental methodologies and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a complex furonaphthodioxole lignan isolated from various plant species, including Heliopsis scabra and Taiwania cryptomerioides.[3] Its intricate molecular architecture and significant biological activities make it a compelling target for both synthetic chemists and pharmacologists. This guide aims to provide a detailed technical resource on this compound, addressing the current understanding of its formation and biological relevance.

Chemical Structure

This compound is characterized by a pentacyclic ring system. Its formal chemical name is 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g][4]benzodioxol-7-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O₆ | |

| Molecular Weight | 348.3 g/mol | |

| IUPAC Name | 10-(1,3-benzodioxol-5-yl)-9H-benzofuro[6,5-g]benzodioxol-7-one |

Chemical Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a viable route for obtaining the compound for research purposes. One notable synthetic approach involves a tandem free-radical cyclization process.

Synthetic Strategy Overview

A concise synthesis of this compound has been reported with an overall yield of 44% over five steps from a common starting material. The key step in this synthesis is a Mn(OAc)₃-mediated tandem free-radical cyclization.

Experimental Protocol: Final Step in this compound Synthesis

The following protocol describes the final step in a reported total synthesis of this compound.

Reaction: Oxidation of the intermediate to yield this compound.

Materials:

-

Intermediate compound from the preceding step

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Celite

-

Silica gel for flash chromatography

-

Ethyl acetate (EtOAc)

-

n-hexane

Procedure:

-

A solution of the intermediate compound in CH₂Cl₂ is prepared.

-

DDQ is added to the solution at room temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

-

The reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure.

-

The resulting residue is purified by flash chromatography on silica gel using a solvent system of EtOAc/n-hexane (1:2) to afford pure this compound.

Quantitative Data from Chemical Synthesis

The following table summarizes the yield and spectroscopic data obtained from a reported total synthesis of this compound.

Table 2: Quantitative Data for Synthesized this compound

| Data Type | Value |

| Overall Yield | 44% (over five steps) |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.43 (s, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.32 (d, J = 8.8 Hz, 1H), 6.89 (d, J = 7.6 Hz, 1H), 6.82–6.79 (m, 2H), 6.06 (dd, J = 11.6, 1.2 Hz, 2H), 5.96 (dd, J = 9.2, 1.2 Hz, 2H), 5.23 (q, J = 15.2 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 171.1, 147.4, 146.9, 141.7, 139.7, 130.7, 130.4, 129.1, 127.4, 125.4, 122.3, 121.5, 121.1, 111.8, 109.6, 107.9, 101.5, 101.2, 69.5 |

Putative Biosynthesis Pathway of this compound

While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other lignans and structurally related compounds like aristolochic acid. Lignans are generally derived from the phenylpropanoid pathway.

The Phenylpropanoid Pathway: Precursor Synthesis

The biosynthesis is believed to initiate from the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to generate cinnamic acid. Through a series of enzymatic hydroxylations and methylations, coniferyl alcohol is produced.

Figure 1: The Phenylpropanoid Pathway leading to Coniferyl Alcohol.

Dimerization and Lignan Formation

Two molecules of coniferyl alcohol are thought to undergo stereospecific oxidative coupling, a reaction mediated by dirigent proteins and laccases, to form pinoresinol. Subsequent enzymatic modifications, including reduction and cyclization, would lead to the formation of the core lignan skeleton.

Proposed Pathway to this compound

Drawing parallels with the biosynthesis of arylnaphthalene lignans and aristolochic acid, the pathway likely proceeds through a series of intermediates. The formation of the arylnaphthalene core is a critical step, followed by the formation of the lactone ring and the two methylenedioxy bridges.

Figure 2: A Putative Biosynthetic Pathway for this compound.

Biological Activities of this compound and its Analogues

This compound and its synthetic analogues have demonstrated a range of significant biological activities, making them attractive candidates for drug development.

Antiviral Activity

This compound and its derivatives have shown potent antiviral activity against a number of viruses, including:

-

Hepatitis B Virus (HBV)

-

Hepatitis C Virus (HCV)

-

Herpes Simplex Virus (HSV)

-

Human Immunodeficiency Virus (HIV)

One of its analogues, designated 8-1, was found to potently inhibit HBV replication by suppressing both viral RNA and protein expression.